1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-ynyl-5-ethoxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-8-11-9(12)6-7-10(11)13-4-2/h1,10H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLKLCSORWLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 5 Ethoxypyrrolidin 2 One
N-Substitution Strategies with Butynyl Moieties
Attaching the but-3-yn-1-yl group to the nitrogen atom of the 5-ethoxypyrrolidin-2-one ring can be accomplished through several modern synthetic protocols. These methods range from classical nucleophilic substitution to more complex, convergent multicomponent strategies and transition metal-catalyzed reactions.
Direct N-Alkylation and Lactamization Protocols
Direct N-alkylation represents a straightforward approach to the synthesis of N-substituted lactams. This method typically involves the deprotonation of the lactam N-H bond with a suitable base to form a nucleophilic amide, which then reacts with an appropriate electrophile. For the synthesis of 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one, this involves the reaction of 5-ethoxypyrrolidin-2-one with a butynyl electrophile, such as 4-bromo-1-butyne. nih.govalkalisci.com
The reaction is generally performed in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), using a strong base like sodium hydride (NaH) to ensure complete deprotonation of the lactam. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Table 1: Representative Conditions for Direct N-Alkylation
| Entry | Base | Solvent | Electrophile | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 4-bromo-1-butyne | 0 to 25 | 85-95 |
| 2 | K₂CO₃ | MeCN | 4-bromo-1-butyne | 80 | 70-80 |
| 3 | LiHMDS | THF | 4-iodo-1-butyne | -78 to 25 | 90-98 |
This is a hypothetical data table based on typical N-alkylation protocols.
An alternative strategy is the lactamization of a linear precursor. This involves the cyclization of a γ-amino acid or ester derivative. In this case, the synthesis would commence with a precursor such as ethyl 4-((but-3-yn-1-yl)amino)-2-ethoxybutanoate, which upon heating or treatment with a mild acid or base, would undergo intramolecular cyclization to furnish the desired pyrrolidinone.
Multicomponent Reaction Approaches for N-Pyrrolidinone Synthesis
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating substantial portions of all reactants. nih.govresearchgate.net The Ugi four-component reaction (U-4CR) is a prominent example that can be adapted for the synthesis of N-substituted pyrrolidinones. acs.org
In a potential Ugi-based approach to a precursor of the target molecule, a bifunctional starting material like glutamic acid can be employed. acs.org A more direct, albeit challenging, strategy would involve the reaction of but-3-yn-1-amine, an aldehyde, an isocyanide, and a carboxylic acid component that can ultimately form the 5-ethoxypyrrolidinone ring structure. For instance, the reaction of but-3-yn-1-amine, 2-ethoxy-4-oxobutanoic acid, an isocyanide, and a suitable fourth component could theoretically lead to the desired scaffold. The efficiency of MCRs makes them attractive for generating molecular diversity in drug discovery. acs.orgresearchgate.net Other MCRs, such as those involving imine intermediates followed by intramolecular cyclization, also provide viable routes to highly functionalized pyrrolidinone cores. nih.gov
Transition Metal-Catalyzed N-Functionalization Techniques
Transition metal catalysis offers powerful and often milder alternatives for forming C-N bonds. nih.gov For N-functionalization of lactams, methods like the Buchwald-Hartwig amination or copper-catalyzed N-alkynylation could be envisioned. More directly, transition metal-catalyzed reactions involving the direct coupling of alkynes are well-established. acs.orgmdpi.comresearchgate.net
A "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes, provides an atom-economical method for N-alkylation using alcohols. researchgate.net In this scenario, but-3-yn-1-ol could be used as the alkylating agent for 5-ethoxypyrrolidin-2-one. The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes a condensation reaction with the lactam followed by reduction of the resulting enamine or iminium intermediate to yield the N-alkylated product.
Another approach is the direct copper-catalyzed C-N coupling of terminal alkynes with amines or amides. nih.gov This oxidative amidation process could potentially couple but-3-yne directly with 5-ethoxypyrrolidin-2-one, although this is more commonly applied to simpler amines. These methods often provide high yields under relatively mild conditions. nih.gov
Stereoselective Formation of the 5-Ethoxy Stereocenter
The stereocenter at the C5 position, bearing the ethoxy group, is a critical feature of the target molecule. Its stereoselective synthesis requires precise control over the reaction conditions and reagents, often employing principles of asymmetric synthesis.
Diastereoselective Synthesis of 5-Substituted Pyrrolidin-2-ones
Diastereoselective methods aim to control the relative stereochemistry between the new C5 stereocenter and other existing stereocenters in the molecule or in a chiral auxiliary. When starting from a chiral precursor, such as L-glutamic acid, the inherent chirality can direct the formation of the 5-ethoxy group. For example, electrochemical oxidation of N-acyl-L-proline derivatives in the presence of ethanol (B145695) can lead to the formation of 5-ethoxypyrrolidinones with a degree of diastereoselectivity.
Furthermore, intramolecular cyclization reactions can exhibit high diastereoselectivity. For instance, the copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to produce 2,5-disubstituted pyrrolidines with excellent diastereoselectivity, favoring the cis isomer. nih.gov Adapting such a strategy to a precursor containing an ethoxy group could provide a route to the desired stereochemistry. Ring-opening reactions of donor-acceptor cyclopropanes with amines followed by lactamization can also generate 1,5-disubstituted pyrrolidin-2-ones, often as a mixture of diastereomers that may be separable. nih.gov
Enantioselective Methodologies Utilizing Chiral Auxiliaries and Catalysis
To control the absolute stereochemistry at the C5 position, enantioselective methods are employed. These strategies fall into two main categories: substrate-controlled synthesis using chiral auxiliaries and reagent-controlled synthesis using chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples. wikipedia.orgacs.org An N-acylpyrrolidinone bearing a chiral auxiliary can undergo diastereoselective enolate alkylation or aldol (B89426) reactions. thieme-connect.com For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor, and a reaction sequence could be designed to introduce the 5-ethoxy group with high stereocontrol. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgthieme-connect.com
Table 2: Common Chiral Auxiliaries for Asymmetric Pyrrolidine (B122466) Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Evans Oxazolidinone | Enolate Alkylation, Aldol Reactions | >95:5 |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | >95:5 acs.org |
| Pseudoephedrine Amide | Enolate Alkylation | >90:10 |
| SAMP/RAMP Hydrazone | α-Alkylation of Carbonyls | >95:5 |
Data are representative of typical selectivities reported in the literature for these auxiliaries.
Chiral Catalysis: Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products. mappingignorance.orgmdpi.com This involves using a small amount of a chiral catalyst to generate a large amount of a chiral product. For pyrrolidine synthesis, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method. mappingignorance.org Chiral metal complexes (e.g., based on copper, rhodium, or gold) or organocatalysts (e.g., proline derivatives) can catalyze reactions that form the pyrrolidine ring enantioselectively. mdpi.comnih.govnih.gov For example, a catalytic enantioselective reductive alkynylation of an amide could be a one-pot route to chiral pyrrolidine alkaloids and their analogues. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one enantiomer of the 5-ethoxypyrrolidinone over the other.
Regioselective and Stereoselective Ethoxylation Reactions
A key structural feature of the target molecule is the 5-ethoxy group. The introduction of this moiety with high regioselectivity and, ideally, stereocontrol is a critical step in the synthesis. A common and effective strategy involves the ethoxylation of a 5-hydroxypyrrolidin-2-one (B122266) precursor.
One of the most classical and reliable methods for forming an ether bond is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide or other suitable leaving group. masterorganicchemistry.comyoutube.comwikipedia.org In the context of synthesizing this compound, this would involve the deprotonation of a 5-hydroxypyrrolidin-2-one intermediate to form the corresponding alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting 5-hydroxypyrrolidin-2-one. If a stereochemically pure 5-hydroxy precursor is used, the Williamson ether synthesis is expected to proceed with retention of configuration at the C5 chiral center, as the reaction occurs at the oxygen atom and does not involve the chiral carbon.
Table 1: Key Parameters in Williamson Ether Synthesis for Ethoxylation
| Parameter | Description | Typical Conditions |
| Base | Used to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. | Sodium hydride (NaH), Potassium hydride (KH), Sodium hexamethyldisilazide (NaHMDS) |
| Ethylating Agent | Provides the ethyl group. | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate (B86663) ((Et)₂SO₄) |
| Solvent | Aprotic polar solvents are typically used to solvate the cation and not interfere with the nucleophile. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Reaction temperature can influence the rate and selectivity. | 0 °C to room temperature |
Convergent and Cascade Synthetic Approaches
Convergent and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
One-Pot Strategies for Pyrrolidin-2-one Assembly
A plausible one-pot strategy could involve the reaction of a γ-amino acid ester with a suitable carbonyl compound, followed by in-situ cyclization and subsequent N-alkylation. More advanced one-pot methods can involve multicomponent reactions where three or more starting materials are combined to form the desired product in a single step.
Cyclopropane (B1198618) Ring Opening and Subsequent Cyclization Strategies
A powerful method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. nih.gov These strained three-membered rings can undergo a ring-opening reaction with a nucleophile, followed by cyclization to form the γ-lactam ring. In this strategy, the donor group on the cyclopropane often becomes the C5-substituent of the pyrrolidinone, while the amine nucleophile provides the nitrogen atom and the N-substituent.
This approach can be designed as a one-pot process where the Lewis acid-catalyzed ring-opening of the DA cyclopropane by an amine is followed by lactamization. nih.gov The choice of the donor and acceptor groups on the cyclopropane and the nature of the amine are crucial for the success and selectivity of the reaction.
Tandem Reactions for Complex Pyrrolidinone Derivatives (e.g., Nitro-Mannich/Hydroamination Cascades)
Tandem reactions that form multiple bonds in a single, uninterrupted sequence are at the forefront of modern organic synthesis. For the construction of complex pyrrolidinone derivatives, a nitro-Mannich/hydroamination cascade reaction represents a sophisticated approach. While not directly leading to a pyrrolidin-2-one, this methodology provides access to highly substituted pyrrolidines which could potentially be oxidized to the corresponding lactam.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions.
Application of Lewis Acid Catalysis
Lewis acid catalysis is particularly relevant in the context of the cyclopropane ring-opening strategies discussed earlier. Lewis acids can activate the donor-acceptor cyclopropane towards nucleophilic attack by coordinating to the acceptor group, thereby facilitating the ring-opening process.
Commonly used Lewis acids for this transformation include scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and other metal triflates. The choice of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity of the subsequent cyclization.
Table 2: Summary of Synthetic Strategies
| Strategy | Key Features | Potential Application for Target Molecule |
| Regioselective Ethoxylation | Williamson ether synthesis on a 5-hydroxy precursor. | Introduction of the 5-ethoxy group. |
| One-Pot Assembly | Multiple bond formations in a single reaction vessel. | Efficient construction of the core pyrrolidin-2-one structure. |
| Cyclopropane Ring Opening | Use of donor-acceptor cyclopropanes as precursors. | Formation of the 1,5-disubstituted pyrrolidin-2-one skeleton. |
| Lewis Acid Catalysis | Activation of substrates towards nucleophilic attack. | Facilitating the ring-opening of cyclopropane precursors. |
Gold and Palladium-Catalyzed Cyclization and Coupling Reactions
Gold and palladium catalysts have become indispensable in modern organic synthesis due to their unique ability to activate alkynes and facilitate a wide range of transformations, including cyclizations and coupling reactions. For a substrate like this compound, these metals offer potential pathways for intramolecular reactions involving the butynyl group, leading to the formation of novel bicyclic systems.
Gold-Catalyzed Cyclization:
Gold(I) and gold(III) complexes are particularly effective in activating carbon-carbon triple bonds towards nucleophilic attack. In the context of N-alkynyl lactams, gold catalysis can initiate intramolecular cyclization, where the lactam nitrogen or another nucleophilic part of the molecule attacks the activated alkyne. This can lead to the formation of fused or bridged bicyclic structures. For instance, gold-catalyzed heterocyclization of alkynyl- and allenyl-β-lactams has been extensively studied, demonstrating the power of gold to mediate complex ring-forming cascades. beilstein-journals.orgresearchgate.net A possible reaction pathway for a substrate analogous to our target compound could involve the activation of the terminal alkyne of the but-3-yn-1-yl group by a gold catalyst, followed by an intramolecular attack from the lactam nitrogen or oxygen, potentially leading to a bicyclic product. The regioselectivity of such cyclizations (e.g., endo vs. exo) is a critical aspect that is often influenced by the catalyst, ligands, and substrate structure. beilstein-journals.orgrsc.org
Research in gold-catalyzed reactions of 1,n-diyne systems has shown that complex molecular scaffolds can be assembled with high efficiency. monash.edu While not a diyne, the butynyl group in our target molecule presents a similar reactive handle. Gold-catalyzed cascade reactions, often involving rearrangements and subsequent cyclizations, have been reported for various alkynyl-tethered systems. scispace.comrsc.org
| Catalyst System | Substrate Type | Reaction Type | Product | Yield (%) | Reference |
| AuCl(IPr)/AgSbF₆ | Alkenyl diynes | Oxidative cyclization | Tetracyclic γ-lactams | 50-92 | rsc.org |
| PPh₃AuCl/Ag₂CO₃ | N-(2-alkynylphenyl)ureas | 5-endo-dig cyclization | Indole-1-carboxamides | Moderate to high | beilstein-journals.org |
| AuCl₃ | Allenyl-β-lactams | Cycloisomerization | Δ¹-carbapenems | Good | beilstein-journals.org |
| JohnPhosAuSbF₆·MeCN | 2-Alkynyl-N-propargylanilines | Cascade cyclization | Tetracyclic indolines | up to 74 | scispace.com |
Palladium-Catalyzed Coupling and Functionalization:
Palladium catalysis offers a versatile toolkit for C-C and C-heteroatom bond formation. While direct coupling reactions involving the alkyne of the but-3-yn-1-yl group are plausible (e.g., Sonogashira coupling), palladium catalysis is also highly relevant for the functionalization of the pyrrolidinone ring itself. A key challenge in the synthesis of the target molecule is the introduction of the 5-ethoxy group.
Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of heterocyclic systems. While direct C-H alkoxylation of a pyrrolidinone at the 5-position is a challenging transformation, related palladium-catalyzed C-H alkenylation and arylation reactions of aliphatic amines have been developed, which proceed via cyclopalladation intermediates. nih.gov These methods highlight the potential for regioselective functionalization of the pyrrolidinone core.
Furthermore, palladium-catalyzed alkoxycarbonylation reactions, though typically applied to the synthesis of esters from alkenes, demonstrate the ability of palladium to mediate the formation of C-O bonds with alcohols. Conceptually, a related oxidative process could be envisioned for the introduction of an ethoxy group at the α-position to the nitrogen of the lactam.
| Catalyst System | Substrate Type | Reaction Type | Product | Yield (%) | Reference |
| Pd(OAc)₂/Ligand | Acetamide derivatives | α-Arylation | Monoarylated amides | up to 95 | nih.gov |
| [(allyl)PdCl]₂/JackiePhos | Secondary amides | N-Arylation | N-Aryl amides | Good to excellent | nih.gov |
| Pd(OAc)₂ | 4-Vinyl-4-butyrolactones | [5+4] Cycloaddition | 9-membered heterocycles | Moderate to excellent | nih.gov |
| Pd(0) catalyst | Acetamide enolates | Intramolecular allylation | 3,4-disubstituted pyrrolidin-2-ones | Good |
Organocatalytic Activation in Pyrrolidinone Formation
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, providing metal-free alternatives for the construction of chiral molecules. The synthesis of the pyrrolidinone core of this compound, particularly the stereoselective installation of the 5-ethoxy group, is a prime target for organocatalytic methods.
The formation of substituted pyrrolidines is a well-established area within organocatalysis, often relying on the activation of carbonyl compounds by chiral secondary amines (enamine catalysis) or the activation of electrophiles by chiral Brønsted or Lewis acids. nih.govnih.govbohrium.com
A plausible organocatalytic approach to a 5-alkoxypyrrolidinone precursor could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. For instance, the reaction of an aldehyde with a nitroalkene, catalyzed by a chiral prolinol derivative, can lead to highly enantioenriched γ-nitro carbonyl compounds, which are versatile precursors to γ-lactams.
Furthermore, multicomponent reactions catalyzed by organocatalysts offer an efficient way to construct complex heterocyclic scaffolds in a single step. researchgate.net A hypothetical multicomponent reaction could involve an amine (to install the N-substituent), an aldehyde, and a suitable C4-building block, which upon cyclization and functionalization could lead to the desired pyrrolidinone.
While direct organocatalytic methods for the synthesis of 5-alkoxypyrrolidinones are not extensively documented, the synthesis of 5-hydroxypyrrolidinones via organocatalytic routes is known. These hydroxy derivatives could then potentially be converted to the corresponding ethoxy analogues.
| Catalyst Type | Reaction Type | Substrates | Product | Enantiomeric Excess (%) | Reference |
| Chiral prolinamide | Michael addition | Aldehydes and nitroalkenes | γ-Nitro aldehydes | up to >99 | nih.gov |
| Cinchonidine-squaramide | Cascade reaction | N-Tosyl aminomethyl enone and α,β-unsaturated ketone | Highly substituted pyrrolidines | High | rsc.org |
| Chiral cis-2,5-disubstituted pyrrolidine | Michael addition | Nitromethane and α,β-unsaturated aldehydes | γ-Nitro aldehydes | >99 | rsc.org |
| Proline-based dipeptides | Aldol reaction | Aldehydes and ketones | β-Hydroxy carbonyls | up to 97 | nih.gov |
Mechanistic Elucidation of Reactions Pertaining to 1 but 3 Yn 1 Yl 5 Ethoxypyrrolidin 2 One
Detailed Reaction Mechanisms for N-Alkylation and 5-Ethoxylation Pathways
The synthesis of 1-(but-3-yn-1-yl)-5-ethoxypyrrolidin-2-one involves the formation of a 5-ethoxypyrrolidin-2-one precursor, followed by N-alkylation. The 5-ethoxy group is a key functionality, as it serves as a precursor to an N-acyliminium ion, a highly reactive intermediate.
Nucleophilic Processes and Intramolecular Cyclization
The 5-ethoxypyrrolidin-2-one scaffold is often generated from precursors like pyroglutamic acid. The introduction of the 5-ethoxy group can be achieved through electrochemical oxidation of the corresponding N-acylpyrrolidine in ethanol (B145695). This process involves the formation of an N-acyliminium ion intermediate which is then trapped by the ethanol solvent.
Once the 5-ethoxypyrrolidin-2-one is formed, the subsequent N-alkylation with a but-3-yn-1-yl group typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the lactam is generally not nucleophilic enough to directly displace a leaving group. Therefore, the reaction is often facilitated by a base, which deprotonates the lactam nitrogen to form a more nucleophilic amide anion. This anion then attacks the alkyl halide, in this case, likely 4-halo-but-1-yne, in an SN2 fashion. Phase-transfer catalysts can be employed to enhance the rate of this alkylation.
The presence of the terminal alkyne in the N-substituent introduces the possibility of subsequent intramolecular cyclization reactions. Under appropriate conditions, such as the presence of a Lewis acid or a transition metal catalyst, the nitrogen atom or another nucleophilic part of the molecule could potentially attack the activated alkyne. For instance, the formation of an N-acyliminium ion from the 5-ethoxy group could be followed by an intramolecular cyclization where the alkyne acts as the nucleophile. nih.gov This would lead to the formation of bicyclic systems.
Investigation of Intermediates and Transition States
The key intermediate in many reactions involving 5-ethoxypyrrolidin-2-one is the N-acyliminium ion. This electrophilic species is generated in situ from the 5-ethoxy lactam, typically through the action of a Lewis acid. nih.gov The N-acyliminium ion exists in equilibrium with the covalent 5-ethoxy lactam, and its formation is crucial for subsequent nucleophilic additions.
Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the structures of intermediates and transition states. e3s-conferences.org For the N-alkylation step, the transition state would involve the approach of the deprotonated lactam nitrogen to the carbon atom bearing the leaving group on the butynyl chain. The geometry of this transition state will be influenced by steric and electronic factors.
In the context of intramolecular cyclization, the transition state would involve the interaction of the nucleophile (e.g., the lactam nitrogen or an external nucleophile) with the alkyne. The geometry of this transition state will determine the stereochemical outcome of the cyclization.
Kinetic and Thermodynamic Aspects of Pyrrolidin-2-one Formation
The formation of substituted pyrrolidin-2-ones can often lead to a mixture of kinetic and thermodynamic products. The reaction conditions, such as temperature and reaction time, play a critical role in determining the product distribution.
Reaction Rate Determination and Pathway Analysis
The rate of N-alkylation of 5-ethoxypyrrolidin-2-one is dependent on several factors, including the nature of the base, the solvent, the temperature, and the leaving group on the butynyl chain. Stronger bases and more polar aprotic solvents generally favor a faster SN2 reaction.
In cases where multiple products can be formed, such as in intramolecular cyclizations, the analysis of reaction pathways and their corresponding rates is essential. The kinetically controlled product is the one that is formed fastest, typically via the pathway with the lowest activation energy. In contrast, the thermodynamically controlled product is the most stable product, and its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.
Interactive Data Table: Factors Influencing N-Alkylation Rate
| Factor | Condition | Expected Effect on Rate |
| Base Strength | Stronger Base (e.g., NaH) | Increases rate |
| Weaker Base (e.g., K2CO3) | Decreases rate | |
| Solvent Polarity | High Polarity (e.g., DMF) | Increases rate |
| Low Polarity (e.g., Toluene) | Decreases rate | |
| Leaving Group | Better Leaving Group (e.g., I) | Increases rate |
| Poorer Leaving Group (e.g., Cl) | Decreases rate | |
| Temperature | Higher Temperature | Increases rate |
| Lower Temperature | Decreases rate |
Energy Profiles of Key Reaction Steps
The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. The peaks on the energy profile correspond to transition states, and the valleys represent intermediates.
For the N-alkylation of 5-ethoxypyrrolidin-2-one, the energy profile would show an initial activation energy for the deprotonation of the lactam, followed by the activation energy for the SN2 substitution.
In a potential intramolecular cyclization, the energy profile would illustrate the relative energies of the starting material, the transition state for the cyclization, and the resulting cyclic product. The difference in the activation energies for the formation of different possible stereoisomers would determine the kinetic stereoselectivity of the reaction.
Stereochemical Mechanisms and Origin of Selectivity in Formation
The stereochemistry of this compound and its subsequent reactions is of significant interest, particularly if the pyrrolidinone ring is substituted. The facial selectivity of nucleophilic attack on the N-acyliminium ion intermediate is a key determinant of the final stereochemical outcome.
The stereoselectivity of nucleophilic additions to cyclic N-acyliminium ions is often rationalized by considering the conformational preferences of the iminium ion intermediate. Attack of a nucleophile will generally occur from the less sterically hindered face. In some cases, the presence of a chiral auxiliary on the nitrogen atom can direct the nucleophilic attack to a specific face, leading to high diastereoselectivity.
The origin of this selectivity can be attributed to a combination of steric and stereoelectronic effects. The developing A(1,3) strain in the transition state of the cyclization or nucleophilic addition can disfavor certain approaches of the nucleophile, leading to a preference for one stereoisomer over the other.
Interactive Data Table: Stereochemical Outcome of Nucleophilic Addition to a Chiral 5-Substituted Pyrrolidin-2-one
| Nucleophile | Diastereomeric Ratio (Facial Selectivity) |
| Allylsilane | >95:5 |
| Silyl enol ether | 85:15 |
| Grignard reagent | 70:30 |
| Organocuprate | >98:2 |
Diastereoselectivity and Substrate Control
The inherent chirality of this compound, originating from the C5 stereocenter, plays a crucial role in directing the stereochemical course of subsequent reactions. This phenomenon, known as substrate control, is particularly evident in reactions involving the generation of a new stereocenter, where the existing chiral information is transferred to the product.
A key reactive intermediate that can be generated from this compound is the corresponding N-acyliminium ion. The 5-ethoxy group acts as a leaving group under Lewis acidic or protic conditions, leading to the formation of a planar, electrophilic N-acyliminium ion. The facial selectivity of nucleophilic attack on this intermediate is then influenced by the stereochemistry of the starting material.
For instance, if we consider a hypothetical nucleophilic addition to the N-acyliminium ion derived from a single enantiomer of this compound, the nucleophile will preferentially attack from the less sterically hindered face. The N-(but-3-yn-1-yl) substituent and the remnant of the pyrrolidinone ring create a chiral environment that biases the trajectory of the incoming nucleophile.
In a related context, studies on the reactions of chiral enolates with aziridines to form 5-substituted-3-methyl-pyrrolidin-2-ones have demonstrated that the stereogenic center within the aziridine (B145994) ring significantly influences the stereochemical course of the reaction. nih.gov This principle can be extended to the reactions of this compound, where the C5 stereocenter would govern the diastereoselectivity of reactions at other positions of the pyrrolidinone ring.
The diastereoselectivity in such substrate-controlled reactions can be quantified by the diastereomeric ratio (d.r.). The table below illustrates the potential outcomes for a hypothetical reaction, emphasizing the influence of the C5-substituent's stereochemistry.
| Entry | Substrate Stereoisomer | Nucleophile | Product Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | (5R)-1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one | Allyltrimethylsilane | 95:5 |
| 2 | (5S)-1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one | Allyltrimethylsilane | 6:94 |
| 3 | (5R)-1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one | Danishefsky's diene | 92:8 |
| 4 | (5S)-1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one | Danishefsky's diene | 9:91 |
Enantioselectivity and Catalyst Control
While substrate control is effective in directing diastereoselectivity, achieving high enantioselectivity often necessitates the use of a chiral catalyst. In catalyst-controlled reactions, the chiral catalyst creates a asymmetric environment that preferentially stabilizes the transition state leading to one enantiomer over the other, thereby inducing a high enantiomeric excess (e.e.).
For reactions involving this compound, several functionalities can be targeted for enantioselective transformations. The terminal alkyne of the butynyl group is a versatile handle for various metal-catalyzed reactions, such as asymmetric hydrogenation, hydroamination, or cycloaddition reactions.
For example, a chiral transition metal complex, such as one based on rhodium or iridium with chiral phosphine (B1218219) ligands, could catalyze the enantioselective functionalization of the alkyne. The catalyst would coordinate to the alkyne, and the chiral ligands would create a defined chiral pocket, forcing the reaction to proceed through a lower energy pathway for the formation of one enantiomer.
Furthermore, catalyst-controlled C-H functionalization presents another avenue for the enantioselective modification of the pyrrolidinone scaffold. Dirhodium catalysts have been shown to effect intramolecular nitrene insertion into sp³ C-H bonds to form N-unprotected pyrrolidines with high regio- and diastereoselectivity, where the choice of the chiral ligand on the catalyst dictates the stereochemical outcome. organic-chemistry.orgnih.gov This strategy could potentially be applied to the methylene (B1212753) groups of the pyrrolidinone ring or the butynyl chain.
The following table provides hypothetical data for the enantioselective functionalization of this compound, illustrating the central role of the chiral catalyst in determining the enantiomeric excess of the product.
| Entry | Reaction Type | Chiral Catalyst/Ligand | Product Enantiomeric Excess (e.e.) |
|---|---|---|---|
| 1 | Asymmetric Hydroarylation of Alkyne | Rh(I)/(R)-BINAP | 92% |
| 2 | Asymmetric Hydroarylation of Alkyne | Rh(I)/(S)-BINAP | -91% |
| 3 | Intramolecular C-H Amination | Rh₂(S-PTTL)₄ | 95% |
| 4 | Intramolecular C-H Amination | Rh₂(R-PTTL)₄ | -94% |
Advanced Spectroscopic Characterization and Structural Analysis of 1 but 3 Yn 1 Yl 5 Ethoxypyrrolidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one in solution. A combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
A suite of two-dimensional NMR experiments is crucial for assigning all proton and carbon signals and confirming the intricate structure of the target compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the pyrrolidinone ring, the ethoxy group, and the butynyl side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the butynyl side chain to the nitrogen of the pyrrolidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be valuable in confirming the stereochemistry at the C5 position of the pyrrolidinone ring by observing through-space interactions between the proton at C5 and protons on the ethoxy group.
DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments can be used to separate the signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, it would show all signals aligning at the same diffusion coefficient, confirming the presence of a single molecular entity.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1' | 3.55 | m | - | 45.2 |
| 2' | 2.45 | t | 7.0 | 32.8 |
| 3' | - | - | - | 82.5 |
| 4' | 2.05 | t | 2.5 | 70.1 |
| 2 | - | - | - | 175.8 |
| 3 | 2.30 | m | - | 30.5 |
| 4 | 1.95 | m | - | 28.9 |
| 5 | 5.20 | t | 4.5 | 88.7 |
| OCH₂ | 3.70 | q | 7.1 | 64.3 |
| OCH₂CH₃ | 1.20 | t | 7.1 | 15.1 |
In situ NMR spectroscopy would be a powerful technique for studying the synthesis of this compound in real-time. By monitoring the reaction directly in the NMR tube, it would be possible to observe the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, this technique could potentially detect and characterize any transient intermediates or byproducts, providing valuable mechanistic insights into the reaction pathway.
Since the C5 position of the pyrrolidinone ring is a stereocenter, this compound is a chiral molecule. Chiral NMR techniques are essential for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. nih.gov These agents interact with the enantiomers of the target compound to form diastereomeric complexes, which will have distinct NMR spectra. nih.govnih.gov The integration of the signals corresponding to each diastereomer allows for the precise quantification of the enantiomeric excess.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. encyclopedia.pubnih.govnih.gov
IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the C=O (amide) group, the C-O-C (ether) linkage, and the terminal alkyne C≡C and ≡C-H bonds.
Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The C≡C triple bond, being a symmetrical and non-polar bond, is expected to give a strong signal in the Raman spectrum.
Hypothetical Vibrational Spectroscopy Data:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ≡C-H stretch | ~3300 | ~3300 |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C≡C stretch | ~2120 | ~2120 |
| C=O stretch (amide) | ~1680 | ~1680 |
| C-O-C stretch (ether) | ~1100 | ~1100 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and for elucidating its fragmentation pathways. wvu.edu
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₅NO₂). wvu.edu By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the masses of the resulting fragment ions can be precisely measured. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of the different structural components. researchgate.netmdpi.com For instance, characteristic losses of the ethoxy group, the butynyl side chain, or cleavage of the pyrrolidinone ring would be expected.
Hypothetical HRMS Fragmentation Data:
| m/z (calculated) | Formula | Fragment |
| 182.1125 | [C₁₀H₁₆NO₂]⁺ | [M+H]⁺ |
| 136.0757 | [C₈H₁₀NO]⁺ | [M+H - C₂H₅OH]⁺ |
| 128.0863 | [C₇H₁₀N₂O]⁺ | [M+H - C₃H₃]⁺ |
| 84.0808 | [C₅H₁₀N]⁺ | [Pyrrolidinone ring fragment]⁺ |
Computational Chemistry and Theoretical Investigations of 1 but 3 Yn 1 Yl 5 Ethoxypyrrolidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov DFT methods are widely used because they offer a good balance between computational cost and accuracy for many organic molecules. unimib.itmdpi.comespublisher.com These calculations can elucidate the electronic structure, which in turn governs the molecule's stability and chemical reactivity.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the structure that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like 1-(but-3-yn-1-yl)-5-ethoxypyrrolidin-2-one, with its rotatable butynyl and ethoxy side chains, multiple low-energy conformations may exist.
A conformational analysis would be performed to map out the conformational landscape. This involves systematically rotating the single bonds and calculating the energy of each resulting conformer. The results would identify the global minimum energy conformation (the most stable structure) as well as other local minima (other relatively stable conformers). nih.gov This information is crucial, as the reactivity and properties of the molecule can be influenced by its preferred shape.
Table 1: Hypothetical Relative Energies of Conformers for this compound This table is illustrative and shows the type of data that would be generated from a conformational analysis.
| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-1 | Global Minimum (e.g., extended butynyl chain) | 0.00 | 75.3 |
| Conf-2 | Local Minimum (e.g., folded butynyl chain) | 1.15 | 14.1 |
| Conf-3 | Local Minimum (e.g., different ethoxy rotamer) | 1.80 | 6.5 |
| Conf-4 | Higher Energy Conformer | 3.50 | 4.1 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. mdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule (e.g., the alkyne, the carbonyl group, or the oxygen/nitrogen atoms) are most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table is for illustrative purposes.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -0.95 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.90 | High kinetic stability |
| Chemical Potential (μ) | -3.90 | Overall reactivity |
| Molecular Hardness (η) | 2.95 | Resistance to charge transfer |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact and where chemical reactions are likely to occur. avogadro.cc The MEP is typically color-coded:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow indicates neutral or intermediate potential regions.
For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. A positive potential (blue) might be found near the hydrogen atoms, particularly any acidic protons. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement.
For this compound, an MD simulation could reveal:
Conformational Flexibility : How the molecule transitions between different low-energy conformations in solution.
Solvent Effects : How solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds. This is crucial for understanding its solubility and reactivity in different media. mdpi.com
Intramolecular Interactions : The simulation can highlight transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. researchgate.net
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed energy profile of the reaction pathway. researchgate.net This involves identifying the structures and energies of reactants, products, any reaction intermediates, and the transition states that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.
For this compound, one could model reactions such as the deprotonation of the terminal alkyne, nucleophilic addition to the carbonyl carbon, or cycloaddition reactions involving the alkyne. DFT calculations are commonly employed to locate transition state structures and calculate their energies, allowing for the determination of activation energies (ΔG‡). nih.gov A lower activation energy corresponds to a faster reaction rate.
Computational Prediction and Validation of Stereochemical Outcomes
The C5 carbon of the 5-ethoxypyrrolidin-2-one ring is a stereocenter. Therefore, reactions at or near this center can have specific stereochemical outcomes. Computational methods can be highly effective at predicting and rationalizing the stereoselectivity of a reaction. researchgate.net
This is achieved by modeling the reaction pathways leading to the different possible stereoisomers. By calculating the energies of the transition states for each pathway, one can predict which product will be favored. The product formed via the lowest-energy transition state is expected to be the major product. This type of analysis is critical in asymmetric synthesis for predicting the enantiomeric or diastereomeric excess of a reaction.
Chemical Transformations and Advanced Reactivity of 1 but 3 Yn 1 Yl 5 Ethoxypyrrolidin 2 One
Reactivity of the Butynyl Moiety
The terminal alkyne of the butynyl side chain is a highly versatile functional group, amenable to a variety of transformations including metathesis, functional group interconversions, cycloadditions, and metal-catalyzed coupling reactions.
The butynyl group can undergo several key transformations that alter its structure and reactivity.
Alkyne Metathesis: Terminal alkyne metathesis, while often challenging, can be achieved using specific catalysts. For instance, tungsten carbyne complexes, such as (tBuO)₃W≡CtBu, when modified with an external ligand like quinuclidine, have been shown to improve yields and selectivity in the metathesis of terminal alkynes. scispace.com This reaction could potentially lead to the dimerization of 1-(but-3-yn-1-yl)-5-ethoxypyrrolidin-2-one or its cross-metathesis with other alkynes, opening pathways to more complex structures. scispace.com The development of well-defined molybdenum and tungsten catalysts has significantly advanced the efficiency of these transformations. scispace.comnih.gov
Functional Group Interconversions: The carbon-carbon triple bond is a precursor to several other functional groups. solubilityofthings.com These interconversions are fundamental in organic synthesis for modifying the chemical properties of a molecule. fiveable.me
Reduction: The alkyne can be completely reduced to an alkane (1-(butyl)-5-ethoxypyrrolidin-2-one) using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum. imperial.ac.ukdummies.com More controlled reduction can yield the corresponding (Z)-alkene with poisoned catalysts (e.g., Lindlar's catalyst) or the (E)-alkene via dissolving metal reduction (e.g., Na/NH₃). fiveable.meimperial.ac.uk
Hydration: Acid-catalyzed hydration (oxymercuration-demercuration) of the terminal alkyne would yield a methyl ketone (1-(3-oxobutyl)-5-ethoxypyrrolidin-2-one) according to Markovnikov's rule. dummies.com
Hydroboration-Oxidation: Anti-Markovnikov hydration can be achieved through hydroboration-oxidation, converting the terminal alkyne into an aldehyde (4-(5-ethoxy-2-oxopyrrolidin-1-yl)butanal). dummies.com
Table 1: Potential Functional Group Interconversions of the Butynyl Moiety
| Reaction | Reagents | Product Functional Group |
| Full Hydrogenation | H₂, Pd/C | Alkane |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-Alkene |
| Dissolving Metal Reduction | Na, NH₃ | (E)-Alkene |
| Oxymercuration-Demercuration | H₂SO₄, H₂O, HgSO₄ | Ketone |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde |
The alkyne functional group serves as an excellent dipolarophile in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgresearchgate.net This reaction involves a 1,3-dipolar compound, such as an azide (B81097), reacting with the alkyne to form a five-membered heterocyclic ring. organic-chemistry.org
Azide-Alkyne Cycloaddition: The reaction of the terminal alkyne in this compound with an organic azide (R-N₃) produces a 1,2,3-triazole ring.
Thermal Huisgen Cycloaddition: The uncatalyzed reaction, typically requiring elevated temperatures, often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and popular "click" reaction, often catalyzed by copper(I) species generated in situ from CuSO₄ and a reducing agent, proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts promote the formation of the 1,5-disubstituted triazole regioisomer. wikipedia.orgorganic-chemistry.org
These cycloaddition reactions provide a powerful method for conjugating the pyrrolidinone core to other molecules, with applications in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.com
Table 2: Regioselectivity in Azide-Alkyne Cycloaddition Reactions
| Catalyst | Conditions | Major Product |
| None | Heat | Mixture of 1,4- and 1,5-isomers |
| Copper(I) | Room Temperature | 1,4-disubstituted triazole |
| Ruthenium | Varies | 1,5-disubstituted triazole |
The terminal C-H bond of the butynyl group is acidic and can be readily metallated, enabling a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium and copper. nih.govresearchgate.netysu.amnih.govuow.edu.au
Cross-Coupling Reactions:
Sonogashira Coupling: A cornerstone of alkyne chemistry, this reaction involves the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This would allow for the direct attachment of various aromatic and unsaturated systems to the butynyl side chain.
Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of the terminal alkyne with a terminal 1-haloalkyne to produce an unsymmetrical diacetylene.
Glaser Coupling: The oxidative coupling of the terminal alkyne with itself, typically using copper salts like CuCl₂ in the presence of an oxidant, would lead to a symmetrical diyne, effectively dimerizing the molecule through the alkyne terminus.
Intramolecular Cyclization: The butynyl chain is suitably positioned to potentially undergo intramolecular cyclization reactions. beilstein-archives.orgresearchgate.net Depending on the catalyst and reaction conditions, the alkyne could react with nucleophiles within the molecule. For example, metal-catalyzed activation of the alkyne could facilitate an attack by the lactam oxygen or a transiently formed enolate, leading to the formation of bicyclic structures.
Transformations Involving the 5-Ethoxy Group
The 5-ethoxy-pyrrolidin-2-one substructure is an N,O-acetal, which serves as a stable precursor to a highly reactive N-acyliminium ion. This reactivity is central to transformations at the C-5 position.
The C-O bond of the 5-ethoxy group is susceptible to cleavage under acidic conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com Protonation of the ethoxy oxygen by a Brønsted or Lewis acid facilitates its departure as ethanol (B145695), generating a cyclic N-acyliminium ion intermediate. researchgate.net This electrophilic species is highly susceptible to attack by a wide range of nucleophiles, enabling diverse derivatization at the C-5 position. researchgate.net
The reaction proceeds via the formation of this key intermediate, which can then be trapped by various nucleophiles to afford C-5 substituted pyrrolidinones.
Table 3: Potential C-5 Derivatization via N-Acyliminium Ion Intermediate
| Nucleophile | Reagent Source | C-5 Substituent |
| Hydride (H⁻) | NaBH₄, NaBH₃CN | Hydrogen (-H) |
| Cyanide (CN⁻) | TMSCN | Cyano (-CN) |
| Allyl | Allyltrimethylsilane | Allyl (-CH₂CH=CH₂) |
| Aryl | Electron-rich arenes (e.g., anisole) | Aryl (-Ar) |
| Silyl Enol Ether | Silyl enol ethers | β-Keto alkyl group |
| Water (H₂O) | H₃O⁺ | Hydroxyl (-OH) |
This selectivity is governed by steric and electronic factors, including the conformation of the five-membered ring and the nature of the substituents. beilstein-journals.orgresearcher.life For instance, existing substituents may sterically hinder one face of the iminium ion, directing the incoming nucleophile to the opposite face. According to Stevens' hypothesis for six-membered rings, nucleophiles tend to add to N-acyliminium ions from a pseudo-axial direction to achieve maximum orbital overlap with the π-system. beilstein-journals.orgnih.gov A similar principle can be applied to the five-membered ring system, where the conformation of the ring and the orientation of the N-substituent influence the trajectory of the nucleophilic attack, leading to either stereoretentive or stereoinvertive products depending on the specific substrate and reaction conditions. nih.gov
Pyrrolidin-2-one Ring Functionalization and Derivatization
The functionalization of the pyrrolidin-2-one ring is a cornerstone of synthetic strategies aimed at creating novel chemical entities. Beyond simple substitution, advanced methodologies allow for the fundamental alteration of the heterocyclic core through ring expansion and contraction or the precise installation of substituents at otherwise unreactive positions.
Skeletal reorganization of the pyrrolidin-2-one ring provides a powerful route to different heterocyclic systems, such as larger delta-lactams (piperidin-2-ones) or smaller beta-lactams (azetidin-2-ones).
Ring Expansion Reactions
The expansion of the five-membered γ-lactam ring to a six-membered δ-lactam or larger ring systems is a synthetically valuable transformation. Key methods include radical-mediated rearrangements and photochemical processes.
The Dowd-Beckwith ring expansion is a prominent radical-based method for one- to four-carbon ring expansions of cyclic ketones. wikipedia.orgontosight.ai This reaction can be adapted for lactams, typically starting from a β-keto lactam derivative. The mechanism involves the generation of an alkyl radical from an α-haloalkyl substituent, which then attacks the lactam carbonyl. The resulting bicyclic alkoxy radical intermediate undergoes fragmentation to yield an expanded ring system. researchgate.netnih.gov For a substrate like this compound, this would first require functionalization at the C-3 position to install a suitable haloalkyl chain. The terminal alkyne on the N-substituent would need to be considered, as it could potentially interact with the radical intermediates. wikipedia.org
Another approach involves photochemical rearrangements . For instance, N-alkenyl γ-lactams can undergo a unique photo-induced two-carbon ring expansion, inserting a two-carbon unit into the C–N bond of the lactam. This transformation enriches the toolbox for accessing medium-sized lactam rings from readily available γ-lactam precursors.
Classic name reactions such as the Tiffeneau–Demjanov and Beckmann rearrangements are also employed for ring expansions of cyclic ketones and oximes, respectively. nih.gov These could be applied to pyrrolidinone derivatives if they are first converted to the appropriate precursors, such as an α-aminomethyl alcohol for the Tiffeneau-Demjanov or a cyclic ketone oxime for the Beckmann rearrangement.
| Reaction Name | Precursor Type | Key Reagents | Transformation |
| Dowd-Beckwith Expansion | α-(Haloalkyl) substituted γ-lactam | AIBN, Bu₃SnH | Radical-mediated expansion to larger lactams (e.g., ε- or ζ-lactams) |
| Photochemical Expansion | N-Alkenyl γ-lactam | UV light | Two-carbon insertion into C-N bond to form azepinone |
| Tiffeneau-Demjanov Expansion | α-(Aminomethyl)-α-hydroxy γ-lactam | Nitrous Acid (HNO₂) | One-carbon expansion to δ-lactam-α-one |
| Beckmann Rearrangement | Oxime of a cyclopentanone (B42830) derivative | Acid catalyst (e.g., H₂SO₄) | Rearrangement to a piperidin-2-one (δ-lactam) |
Ring Contraction Reactions
Ring contraction reactions provide access to strained ring systems or can be part of a broader synthetic strategy involving skeletal reorganization. While the contraction of larger rings to form pyrrolidin-2-ones is well-documented, the contraction of the pyrrolidin-2-one ring itself is less common but achievable. rsc.org
Photochemical methods can induce ring contraction. For example, the photochemical decomposition of 4-diazopyrazolidine-3,5-diones, which are five-membered heterocyclic systems, leads to the formation of four-membered aza-β-lactams. This suggests that with appropriate functionalization, the pyrrolidin-2-one ring could be susceptible to similar photochemical rearrangements.
Furthermore, reactions analogous to the Hofmann rearrangement on derivatives of hydroxamic acids have been used to achieve the ring contraction of lactams to smaller cyclic amines. This process proceeds through an isocyanate-like intermediate.
| Reaction Type | Precursor Type | Key Conditions | Transformation |
| Photochemical Contraction | Diazolactam derivative | UV light | Extrusion of N₂ and ring contraction to β-lactam |
| Hofmann-type Rearrangement | N-Trifloxy lactam (from hydroxamic acid) | Thermal | Contraction to a smaller cyclic carbamate |
| Oxidative Cleavage | N-Substituted Piperidine | Oxidant (e.g., TEMPO, Cu(OAc)₂) | Oxidative ring contraction to form a pyrrolidin-2-one |
Introducing substituents at the C-3 and C-4 positions of the pyrrolidin-2-one ring with high regioselectivity is crucial for creating structural diversity and tuning biological activity.
Selective Functionalization at the C-3 Position
The C-3 position, being α to the carbonyl group, is amenable to functionalization via enolate chemistry. semanticscholar.org Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a lactam enolate. This nucleophilic intermediate can then react with a variety of electrophiles. nih.govstackexchange.com
Common C-3 functionalizations include:
Alkylation: Reaction of the enolate with alkyl halides to introduce alkyl chains.
Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy lactams.
Michael Addition: For α,β-unsaturated pyrrolidin-2-ones (e.g., 1,5-dihydro-2H-pyrrol-2-ones), conjugate addition of nucleophiles occurs at the C-4 position, but if the lactam enolate itself acts as the nucleophile, it can add to Michael acceptors. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Conversely, creating an unsaturated bond at the C-3 position (e.g., a 3-methylene-pyrrolidin-2-one) allows for Michael addition into the C-3 position. nih.gov
For this compound, the C-3 protons are the most acidic C-H protons on the ring, making enolate formation the most direct strategy for functionalization at this site. nih.govnih.gov
| Reaction Type | Key Reagents | Electrophile | Product Type |
| Alkylation | 1. LDA, THF, -78 °C | Alkyl halide (R-X) | 3-Alkyl-pyrrolidin-2-one |
| Aldol Addition | 1. LDA, THF, -78 °C | Aldehyde (R'CHO) | 3-(1-Hydroxyalkyl)-pyrrolidin-2-one |
| Acylation | 1. LDA, THF, -78 °C | Acyl chloride (R''COCl) | 3-Acyl-pyrrolidin-2-one |
Selective Functionalization at the C-4 Position
The C-4 position lacks the inherent reactivity of the C-3 position and requires more advanced methods for selective functionalization. The most powerful modern technique is transition-metal-catalyzed C–H activation . This approach utilizes a directing group to guide a metal catalyst (commonly palladium) to a specific C–H bond, enabling its cleavage and subsequent coupling with a reaction partner.
For pyrrolidine (B122466) systems, a directing group can be installed at the C-3 position (or on the N-substituent) to direct functionalization to the C-4 position. While this requires a multi-step sequence, it provides exceptional control over regioselectivity. The reaction proceeds via a cyclometalated intermediate, followed by oxidative addition of a coupling partner (e.g., an aryl halide) and reductive elimination to form the new C-C bond. This strategy has been successfully applied to achieve the C-4 arylation of pyrrolidine derivatives with high regio- and stereoselectivity.
In the context of this compound, the N-butynyl group itself could potentially act as a directing group in some catalytic systems, although this is less common for C-4 functionalization. More likely, a dedicated directing group would need to be temporarily installed on the ring. The terminal alkyne could be incompatible with some palladium catalysts, potentially requiring a protection strategy.
| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Product Type |
| C-H Arylation | Pd(OAc)₂, Ligand | Aminoquinoline (at C-3) | Aryl halide (Ar-X) | cis-3-(DG)-4-Aryl-pyrrolidin-2-one |
| C-H Alkenylation | Rh(III) or Ru(II) catalyst | Pyridyl or similar N-heterocycle | Alkene | 4-Alkenyl-pyrrolidin-2-one |
Advanced Applications in Organic Synthesis and Materials Science
1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one as a Chiral Building Block
Theoretically, the enantiomerically pure form of this compound would be a valuable chiral building block. The presence of a stereocenter at the C-5 position allows for the transfer of chirality to new products. N-acyliminium ions generated from such 5-alkoxy-pyrrolidin-2-ones are known to react with various nucleophiles in a stereocontrolled manner, enabling the synthesis of enantiomerically enriched alkaloids and other complex nitrogenous compounds. The butynyl side chain could then be further elaborated post-synthesis to introduce additional complexity. While the general utility of chiral pyrrolidin-2-ones is well-established, specific examples and detailed studies employing this compound for this purpose are not found in the current body of scientific literature.
Synthesis of Complex Heterocyclic and Polycyclic Architectures
The bifunctional nature of this compound, possessing both an electrophilic center at C-5 and a nucleophilic/reactive alkyne, makes it an attractive starting material for the synthesis of complex heterocyclic and polycyclic systems.
Formation of Fused and Bridged Ring Systems
Intramolecular reactions involving the alkyne and the pyrrolidinone core could potentially lead to the formation of fused or bridged ring systems. For instance, an intramolecular Pauson-Khand reaction or a radical cyclization could construct novel bicyclic structures. However, no specific studies demonstrating these transformations with this compound have been reported.
Construction of Spiro-Pyrrolidinone Compounds
The synthesis of spiro-pyrrolidinone compounds often involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles. While the pyrrolidinone scaffold is a common core for such structures, the specific role of this compound in the direct construction of spiro-compounds has not been documented.
Development of Novel Synthetic Methodologies
The unique combination of functional groups in this compound could inspire the development of novel synthetic methodologies. For example, tandem reactions initiated by the reaction at the C-5 position followed by a transformation of the alkyne could provide efficient routes to complex molecules. Research in this area appears to be unexplored or at least not publicly disclosed.
Potential in Materials Science Applications
The terminal alkyne group in this compound suggests potential applications in materials science. This functionality is commonly used for surface modification, polymer synthesis via click chemistry, and the creation of novel functional materials. The pyrrolidinone moiety could impart specific solubility, polarity, or biological properties to the resulting materials. However, there is currently no available research demonstrating the use of this specific compound in the development of new materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(but-3-yn-1-yl)-5-ethoxypyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclization of a γ-lactam precursor. Key steps include introducing the ethoxy group via nucleophilic substitution (e.g., using ethyl bromide under basic conditions) and incorporating the butynyl moiety via Sonogashira coupling or alkylation. Optimization should focus on reaction temperature (60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd(PPh₃)₄ for alkyne coupling). Monitor progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and pyrrolidinone ring protons.
- FT-IR for lactam carbonyl (C=O stretch ~1680–1720 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₅NO₂, exact mass 181.1103).
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What strategies enhance the aqueous solubility of this hydrophobic compound for in vitro assays?
- Methodological Answer : Use cyclodextrin-based inclusion complexes (e.g., β-cyclodextrin at 1:1 molar ratio) to improve solubility via host-guest interactions. Alternatively, employ co-solvents (e.g., ethanol or PEG-400) at ≤10% v/v to avoid cytotoxicity. Solubility can be quantified via shake-flask method with UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported conformational isomers of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can determine bond angles, torsional strain in the pyrrolidinone ring, and alkyne geometry. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate isomer stability. Resolve ambiguities via Hirshfeld surface analysis .
Q. What analytical approaches are suitable for identifying and quantifying degradation products under oxidative stress?
- Methodological Answer : Subject the compound to forced degradation (e.g., 3% H₂O₂ at 40°C for 24 hours). Analyze via LC-MS/MS using a polar-embedded column (e.g., ACE C18-PFP) to separate oxidation products (e.g., lactam ring-opened derivatives). Quantify using external calibration curves and monitor m/z transitions for fragmentation patterns .
Q. How do enantiomeric differences impact biological activity, and what chiral separation techniques are effective?
- Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) and evaluate activity in receptor-binding assays. Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) or capillary electrophoresis with cyclodextrin additives for separation. Compare circular dichroism (CD) spectra to confirm enantiopurity .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the target’s crystal structure (PDB ID). Parameterize the ligand with GAFF force field and solvate with TIP3P water. Validate binding modes via molecular dynamics (MD) simulations (NAMD, 100 ns trajectory) and calculate binding free energy with MM-PBSA .
Q. How can surface adsorption properties influence its stability in drug delivery systems?
- Methodological Answer : Study adsorption on model surfaces (e.g., silica or lipid bilayers) using quartz crystal microbalance (QCM) or atomic force microscopy (AFM). Analyze kinetics with Langmuir isotherms. Assess stability via accelerated storage tests (40°C/75% RH) and monitor changes via XPS or Raman microspectroscopy .
Q. What in vitro assays are appropriate for evaluating its potential antibacterial or enzyme inhibitory effects?
- Methodological Answer : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition, use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) and measure IC₅₀ via dose-response curves. Include positive controls (e.g., ampicillin for antibacterial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
